Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is a complex organic compound used primarily in scientific research. It is known for its role as a chiral building block and an intermediate in the synthesis of various sugars and other biologically relevant molecules . This compound is characterized by its unique structure, which includes a benzylidene group and a benzyloxycarbonylamino group attached to a glucopyranoside backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside typically involves multiple stepsThe benzyloxycarbonylamino group is then added through a series of reactions involving carbamate formation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. This involves optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and scalable processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is used in various scientific research applications, including:
Biology: It is used to study the interactions of sugars with proteins and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The benzylidene and benzyloxycarbonylamino groups play a crucial role in binding to receptors or enzymes, modulating their activity. The glucopyranoside backbone provides structural stability and enhances the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4,6-O-Benzylidene-alpha-D-glucopyranoside: Similar in structure but lacks the benzyloxycarbonylamino group.
Methyl alpha-D-glucopyranoside: A simpler compound without the benzylidene and benzyloxycarbonylamino groups.
Methyl 4,6-O-Benzylidene-3-ketoglucopyranoside: Contains a ketone group instead of the benzyloxycarbonylamino group.
Uniqueness
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is unique due to the presence of both the benzylidene and benzyloxycarbonylamino groups, which confer specific chemical properties and reactivity. These groups enhance its utility as a chiral building block and intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C22H25NO7 |
---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
benzyl N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate |
InChI |
InChI=1S/C22H25NO7/c1-26-21-17(23-22(25)28-12-14-8-4-2-5-9-14)18(24)19-16(29-21)13-27-20(30-19)15-10-6-3-7-11-15/h2-11,16-21,24H,12-13H2,1H3,(H,23,25)/t16-,17-,18-,19-,20?,21+/m1/s1 |
InChI-Schlüssel |
VDRLHQYZSHYIIK-YVYPMRBHSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Kanonische SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.